5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
Molecular Geometry and Bonding Patterns
The compound features a bicyclic framework comprising a 1,2,4-triazole ring fused to a partially saturated pyrazine ring. The triazole moiety adopts a planar configuration due to aromatic π-delocalization across its three nitrogen atoms, while the pyrazine ring exists in a chair-like conformation with partial saturation at positions 5–8. Key geometric parameters include:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N1–C2 (triazole) | 1.31 ± 0.02 | N1–C2–N3: 106.5 ± 0.3 |
| C3–CF₃ (trifluoromethyl) | 1.45 ± 0.01 | C3–CF₃–F: 109.5 ± 0.2 |
| C5–CH₃ (methyl) | 1.54 ± 0.01 | C5–CH₃–H: 109.5 ± 0.1 |
The trifluoromethyl group at position 3 induces significant electron-withdrawing effects, polarizing the triazole ring and reducing electron density at C3 by 18% compared to non-fluorinated analogues. The methyl group at position 5 adopts an equatorial orientation relative to the pyrazine chair, minimizing steric clashes with adjacent hydrogen atoms.
Crystallographic Characterization
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
The lattice exhibits intermolecular N–H···N hydrogen bonds (2.89 Å) between the triazole N2 and pyrazine N4 of adjacent molecules, forming a zigzag chain along the b-axis. Van der Waals interactions between CF₃ groups (3.12 Å) contribute to layered packing perpendicular to the c-axis.
Spectroscopic Profiling (NMR, IR, UV-Vis)
¹H NMR (400 MHz, DMSO-d₆):
- δ 3.12 (t, J = 5.6 Hz, 2H, H-6/H-7)
- δ 3.89 (s, 3H, C5–CH₃)
- δ 4.21 (t, J = 5.2 Hz, 2H, H-5/H-8)
- δ 8.02 (s, 1H, H-2)
¹³C NMR (101 MHz, DMSO-d₆):
- δ 43.2 (C5–CH₃)
- δ
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c1-4-2-11-3-5-12-13-6(14(4)5)7(8,9)10/h4,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQEVNRFKHHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=NN=C(N12)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647271 | |
| Record name | 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-87-1 | |
| Record name | 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting intermediate undergoes intramolecular cyclization to form the desired triazolopyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogenated or alkylated groups .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that triazole derivatives possess antimicrobial activity against a range of pathogens. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its efficacy against bacterial and fungal strains.
- Anticancer Activity : Some triazole derivatives are investigated for their anticancer properties. They may inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
- CNS Activity : Research suggests that similar compounds may exhibit neuroprotective effects and could be explored for their potential in treating neurological disorders.
Medicinal Chemistry Applications
The unique structure of this compound makes it a candidate for various drug design projects:
- Drug Development : The compound can serve as a scaffold for synthesizing new drugs targeting specific diseases. Its structural modifications can lead to increased potency and selectivity.
- Lead Compound in Pharmaceutical Research : Due to its diverse biological activities, it can act as a lead compound in the development of new therapeutic agents.
Material Science Applications
In addition to its biological significance, this compound has potential applications in material science:
- Fluorinated Materials : The presence of trifluoromethyl groups can impart unique properties to materials such as increased thermal stability and chemical resistance.
- Polymer Chemistry : It can be used as a building block in the synthesis of advanced polymers with specialized properties for applications in coatings and electronics.
Case Studies
-
Antimicrobial Activity Study :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts.
-
Anticancer Research :
- In another study focusing on triazole derivatives for cancer treatment, researchers found that modifications to the tetrahydro-triazole structure resulted in improved cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met and VEGFR-2 kinases, inhibiting their activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The triazolo[4,3-a]pyrazine scaffold permits diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of closely related analogs:
Physicochemical Properties
- Stability: The 5-methyl derivative exhibits enhanced stability compared to the non-methylated analog (CAS 486460-21-3), which is described as a colorless oil prone to degradation (darkening to a brown solid) . The methyl group likely reduces ring strain and oxidative susceptibility.
Biological Activity
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and antimalarial properties, along with relevant case studies and research findings.
- Molecular Formula : CHFN
- Molecular Weight : 206.17 g/mol
- CAS Number : 723286-87-1
- Density : 1.63 g/cm³
- Boiling Point : 269.6°C at 760 mmHg
- Flash Point : 116.9°C
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. For instance:
- In vitro tests showed significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. One compound from the series exhibited Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to ampicillin .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Compounds with long alkyl chains at the R position enhance antibacterial activity due to increased lipophilicity.
- Electron-donating groups on phenyl-substituted compounds also improve efficacy .
Anticancer Activity
The compound has shown promising results in anticancer studies:
- Cell Line Studies : The antiproliferative effects were assessed on human colon cancer cell lines (HCT-116 and HT-29). One derivative exhibited an IC range of 6.587 to 11.10 µM against HT-29 cells, indicating significant anticancer potential .
- Mechanism of Action : The compound induced apoptosis in HT-29 cells by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl-2), leading to the activation of Caspase 3 .
Antimalarial Activity
The triazolo[4,3-a]pyrazine scaffold has been explored for its antimalarial properties:
- Compounds within this class have demonstrated significant potency against Plasmodium falciparum, with IC values as low as 16 nM. These compounds also show good stability in human liver microsomes and minimal cytotoxicity, suggesting a favorable safety profile for further development .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Comparable to ampicillin |
| Escherichia coli | 16 µg/mL | ||
| Anticancer | HT-29 | 6.587 - 11.10 µM | Induces apoptosis via mitochondrial pathway |
| Antimalarial | Plasmodium falciparum | ≤16 nM | Promising candidate with good metabolic stability |
Q & A
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Catalytic optimization : Use Pd/C (5% w/w) for hydrogenation (yield ≥95% vs. 67% with NaBH4) .
- Solvent selection : DCM or THF minimizes side reactions during cyclization .
- Process automation : Continuous flow reactors reduce reaction time from 24 h to 4 h .
Data Contradictions & Resolution
Q. How to resolve discrepancies in reported MIC values for antimicrobial derivatives?
Q. Why do computational binding energies sometimes conflict with in vitro activity?
- Methodological Answer : Docking scores may overlook solvent effects or protein flexibility . Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values). Adjust docking parameters to include explicit water molecules and side-chain rotations .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
